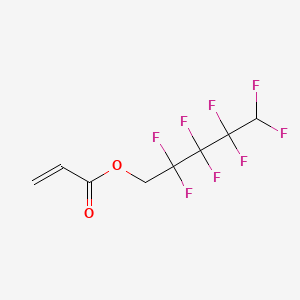

2,2,3,3,4,4,5,5-Octafluoropentyl acrylate

Description

Significance of Fluorinated Acrylate (B77674) Monomers in Advanced Materials Science

Fluorinated acrylate monomers are a class of compounds that play a pivotal role in the development of advanced materials. The incorporation of fluorine atoms into the acrylate backbone bestows a range of desirable properties upon the resulting polymers. These include:

Low Surface Energy: The presence of fluorine atoms leads to polymers with very low surface energies, resulting in materials that exhibit excellent water and oil repellency (hydrophobicity and oleophobicity). youtube.com This property is crucial for creating self-cleaning surfaces and protective coatings.

High Chemical Resistance: The strong carbon-fluorine bond imparts exceptional resistance to chemicals, including solvents, acids, and bases, making these polymers suitable for applications in harsh environments. youtube.com

Thermal Stability: Fluorinated polymers generally exhibit enhanced thermal stability due to the strength of the C-F bond, allowing them to perform reliably at elevated temperatures. youtube.com

Durability: These materials often show increased resistance to environmental degradation, including weathering and UV radiation, leading to longer service life for products. youtube.com

The combination of these properties makes fluorinated acrylate polymers indispensable in a variety of high-performance applications, such as advanced coatings, textiles, and electronic devices. youtube.com The versatility of these monomers allows for their use in creating homopolymers or for copolymerization with non-fluorinated monomers to tailor the properties of the final material. youtube.com

Historical Context and Evolution of Research on 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate (OFPA)

The development of fluoropolymers dates back to the mid-20th century, with a primary focus on long-chain perfluoroalkyl substances. However, growing environmental and health concerns associated with the persistence and bioaccumulation of these long-chain compounds, such as perfluorooctanoic acid (PFOA), led to a significant shift in research focus. researchgate.netrsc.org

This shift spurred the investigation of shorter-chain fluorinated alternatives, such as this compound (OFPA). OFPA, a short-chain fluorinated acrylate, emerged as a promising candidate to replace its long-chain counterparts. The primary driver for this evolution was the need to maintain the desirable performance characteristics of fluorinated polymers while reducing their potential environmental impact. researchgate.net

Early research into short-chain fluorinated acrylates like OFPA was largely driven by industry and regulatory pressures to phase out long-chain substances. Academic investigations followed, seeking to understand the fundamental properties of these newer materials and to explore their potential applications. The synthesis and polymerization of OFPA became a key area of study, with researchers exploring various methods, including miniemulsion polymerization, to create stable and effective polymers. airitilibrary.com The focus has been on designing polymers that can achieve high performance in terms of water and oil repellency with shorter fluoroalkyl groups. rsc.org

Scope and Objectives of Academic Investigations Involving OFPA

Academic research on this compound is multifaceted, with several key objectives guiding scientific inquiry:

Fundamental Property Characterization: A primary goal is to thoroughly characterize the physical and chemical properties of both the OFPA monomer and its corresponding polymer, poly(this compound). This includes determining its molecular weight, thermal properties, surface energy, and mechanical characteristics.

Synthesis and Polymerization Studies: Researchers are actively investigating different polymerization techniques to synthesize OFPA-based polymers with controlled architectures and molecular weights. This includes exploring copolymerization of OFPA with other monomers to create materials with tailored properties. For instance, studies have explored the copolymerization of OFPA with other acrylate monomers to create emulsions for water and oil repellent finishing agents. airitilibrary.com

Development of High-Performance Surfaces: A significant area of investigation is the use of OFPA to create hydrophobic and oleophobic surfaces. The objective is to develop coatings and treatments that provide excellent repellency for applications in textiles, electronics, and self-cleaning surfaces.

Environmental and Performance Balance: A crucial objective is to strike a balance between environmental safety and material performance. Researchers aim to demonstrate that short-chain fluorinated polymers like those derived from OFPA can provide the necessary functionality of their long-chain predecessors without the associated environmental risks. tandfonline.com

Exploring Novel Applications: Academic investigations also seek to uncover new and innovative applications for OFPA-based polymers. This includes their potential use in biomedical devices, optical materials, and other advanced technological fields where the unique properties of fluorinated polymers are advantageous.

Below is a table summarizing the key research objectives for OFPA:

| Research Objective | Description |

| Property Characterization | Determination of fundamental physical and chemical properties of OFPA and its polymers. |

| Synthesis and Polymerization | Investigation of polymerization methods and copolymerization to create tailored materials. |

| High-Performance Surfaces | Development of hydrophobic and oleophobic coatings and surface treatments. |

| Environmental/Performance Balance | Establishing the efficacy of short-chain alternatives to long-chain fluorinated polymers. |

| Novel Applications | Exploration of new uses in fields such as biomedicine and optics. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8O2/c1-2-4(17)18-3-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUNKZXQSKYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-08-0 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5075236 | |

| Record name | 1H,1H,5H-Perfluoropentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-84-1 | |

| Record name | 1H,1H,5H-Octafluoropentyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,5H-Perfluoropentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Monomer Functionalization

Established Synthetic Pathways for 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate (B77674)

The primary and most well-established method for synthesizing 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate is through direct esterification. This process is a cornerstone of industrial acrylate monomer production.

Esterification Reactions for OFPA Synthesis

The synthesis of OFPA is achieved through the acid-catalyzed esterification of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) with acrylic acid. chemicalbook.com In this reaction, the hydroxyl group (-OH) of the fluorinated alcohol nucleophilically attacks the carbonyl carbon of acrylic acid. The presence of an acid catalyst is crucial to protonate the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and facilitating the reaction. Water is formed as a byproduct, and its removal is often necessary to drive the equilibrium towards the formation of the ester product.

While traditional homogeneous catalysts like sulfuric acid can be used, heterogeneous catalysts such as ion-exchange resins are also employed to simplify catalyst removal and minimize corrosion issues. researchgate.netgoogle.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of OFPA synthesis are highly dependent on the optimization of several key reaction parameters. These include temperature, the molar ratio of reactants, and the type and concentration of the catalyst.

Temperature : Esterification reactions for acrylates are typically conducted at temperatures ranging from 60°C to 130°C. google.com Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as the polymerization of acrylic acid or the final acrylate product.

Reactant Molar Ratio : The molar ratio of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol to acrylic acid is a critical factor. Using an excess of one reactant can shift the reaction equilibrium to favor product formation.

Inhibitors : To prevent the premature polymerization of the acrylate monomer during synthesis and storage, inhibitors such as monomethyl ether hydroquinone (B1673460) (MEHQ) are often added. sigmaaldrich.com

Systematic optimization of these conditions is essential to maximize the conversion of the reactants and the selectivity for the desired this compound product, ultimately leading to higher yields.

Functionalization Strategies of OFPA Precursors

Functionalization of precursors to OFPA, particularly the parent alcohol, opens pathways to a variety of derivatives with tailored properties. These strategies allow for the introduction of different reactive groups, enabling participation in versatile chemical transformations like click chemistry.

Synthesis of Allyl 2,2,3,3,4,4,5,5-Octafluoropentyl Ether

A key precursor for creating derivatives suitable for thiol-ene reactions is Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. apolloscientific.co.uknih.govchemicalbook.com A common and effective method for the synthesis of such ethers is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with an alkyl halide in an SN2 reaction.

In the case of Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, the synthesis would proceed by first treating 2,2,3,3,4,4,5,5-octafluoro-1-pentanol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide), to form the target ether and a sodium halide salt as a byproduct. masterorganicchemistry.com

Derivatives for Thiol-Ene Click Chemistry

The terminal alkene group in Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether makes it an ideal substrate for thiol-ene click chemistry. nih.gov This reaction is a powerful and highly efficient method for forming carbon-sulfur bonds. nih.gov The thiol-ene reaction proceeds via a radical-mediated addition of a thiol (a compound containing an S-H group) across the double bond of the alkene. nih.gov

This process is typically initiated by photoinitiators and UV light or by thermal initiators, which generate thiyl radicals. nih.govresearchgate.net These radicals then add to the allyl group of the ether, leading to the formation of a thioether. The versatility of this reaction allows for the attachment of a wide array of thiol-containing molecules to the octafluoropentyl moiety, enabling the creation of diverse and complex molecular architectures. This functionalization is valuable for developing new materials, surface modifications, and biocompatible structures. nih.govrsc.org

Polymerization Mechanisms and Controlled Synthesis of Ofpa Based Polymers

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of OFPA

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method for synthesizing polymers with complex architectures and low dispersity. sigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com This agent mediates the polymerization through a reversible chain-transfer process, allowing for uniform chain growth among the polymer chains. youtube.comresearchgate.net

Kinetic studies of the RAFT polymerization of fluorinated acrylates, including OFPA, confirm the characteristics of a controlled or living polymerization process. Research has shown that the polymerization of OFPA exhibits a linear relationship between the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) and the polymerization time. researchgate.net This linearity indicates a constant concentration of propagating radicals throughout the reaction, a key feature of a controlled polymerization.

Furthermore, the number-average molecular weight (Mₙ) of the resulting poly(OFPA) increases linearly with monomer conversion. researchgate.net This demonstrates that the polymer chains grow at a steady rate and that termination and irreversible transfer reactions are minimal. Gel permeation chromatography (GPC) analyses typically show a shift of the molecular weight distribution towards higher molecular weights as the polymerization progresses, while maintaining a narrow dispersity (Đ), often with values close to 1.1. researchgate.netresearchgate.net

In the copolymerization of OFPA with other monomers, such as glycidyl (B131873) methacrylate (B99206) (GMA), kinetic investigations are crucial for determining the reactivity ratios of the monomers, which in turn dictates the microstructure of the final copolymer. researchgate.net

The selection of the Chain Transfer Agent (CTA) is critical for achieving good control over the RAFT polymerization of OFPA. sigmaaldrich.comsigmaaldrich.com The effectiveness of a CTA is determined by its Z and R groups, which influence the stability of the intermediate radical and the rate of fragmentation. sigmaaldrich.com For activated monomers like acrylates, trithiocarbonates and certain dithioesters are generally effective. sigmaaldrich.com

Studies on the RAFT polymerization of fluorinated acrylates have successfully employed several types of CTAs. For instance, 2-cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDT) has been shown to be effective in controlling the molecular weight characteristics of poly(OFPA). researchgate.net Another study utilized dibenzyl carbonotrithioate (BTC) for the RAFT polymerization of OFPA in benzene, successfully synthesizing both homopolymers and copolymers. researchgate.net The choice of CTA influences not only the control over molecular weight and dispersity but also the polymerization rate.

The general effectiveness of various CTAs for different monomer families is often summarized in compatibility tables, which guide the selection process for specific polymerization systems. sigmaaldrich.com

Table 1: Examples of Chain Transfer Agents Used in RAFT Polymerization of Fluorinated Acrylates This table is generated based on data from cited research articles.

| Chain Transfer Agent (CTA) | Abbreviation | Monomer System | Observed Control | Reference |

|---|---|---|---|---|

| 2-cyano-2-propyldodecyl trithiocarbonate | CPDT | OFPA, HFIPA, GMA | Effective control of molecular weight characteristics | researchgate.net |

| Dibenzyl carbonotrithioate | BTC | OFPA, HFIPA | Controlled polymerization with low dispersity | researchgate.net |

The choice of solvent can significantly impact the kinetics and outcome of RAFT polymerization. flinders.edu.auresearchgate.net Solvents can influence the reaction rate and the solubility of the monomer, polymer, and CTA, which in turn affects the control over the polymerization. flinders.edu.aursc.org

In the context of fluorinated acrylates, the effect of the solvent on polymerization kinetics and molecular-weight characteristics has been noted. researchgate.net For example, in the RAFT polymerization of 1,1,1,3,3,3-hexafluoroisopropyl acrylate (B77674) (HFIPA), a structurally similar monomer to OFPA, the polymerization proceeds in a controlled manner under various conditions, but the solvent can affect the kinetic features. researchgate.net For the RAFT copolymerization of OFPA and glycidyl methacrylate (GMA), the use of a polymeric RAFT agent can lead to a preferential solvation effect, which results in a copolymer with a gradient microstructure at high conversion. researchgate.net

Kinetic investigations of other RAFT systems have shown that diluting the polymerization mixture generally leads to a decrease in the polymerization rate. nih.gov The choice between bulk polymerization and solution polymerization, and the specific solvent used, are therefore critical parameters to optimize for achieving both a reasonable reaction time and a well-controlled polymer product. nih.govnih.gov

Other Controlled/Living Radical Polymerization Techniques

Besides RAFT, other controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), are powerful methods for synthesizing well-defined polymers.

Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method based on a reversible redox process catalyzed by a transition metal complex, typically copper-based. cmu.edu It allows for the synthesis of polymers with predetermined molecular weights and narrow dispersities from a wide range of monomers, including acrylates. researchgate.net

While specific studies focusing exclusively on the ATRP of OFPA are not extensively detailed in the provided search results, the principles of ATRP are broadly applicable to acrylate monomers. The process involves the reversible activation of a dormant alkyl halide species by a metal catalyst in a lower oxidation state to generate a propagating radical. cmu.edu The success of ATRP for acrylates is highly dependent on the catalyst system, initiator, and solvent. nih.govnih.govresearchgate.net

Solvent polarity, in particular, has a significant effect on the ATRP equilibrium and can be used to modulate catalyst activity and improve polymerization control. nih.govnih.govresearchgate.net For example, organocatalyzed ATRP (O-ATRP) of n-butyl acrylate has been shown to proceed with better control in tetrahydrofuran (B95107) (THF) compared to more polar solvents like dimethylacetamide (DMAc). nih.govnih.gov This is attributed to the modulation of the redox properties of the photocatalyst in different solvent environments. nih.govnih.gov Such findings suggest that careful selection of the solvent would be crucial for the successful ATRP of OFPA and its derivatives.

Nitroxide-Mediated Polymerization (NMP) is another key CLRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, establishing an equilibrium between active and dormant species. icp.ac.ru While first-generation nitroxides like TEMPO were primarily limited to styrenic monomers, second-generation nitroxides have expanded the scope of NMP to include acrylates. researchgate.net

The applicability of NMP to highly fluorinated acrylates has been demonstrated. For instance, a perfluorinated macroalkoxyamine based on the nitroxide SG1 was successfully synthesized and used to initiate the polymerization of heptadecafluorodecyl acrylate in supercritical carbon dioxide. icp.ac.ru This indicates the feasibility of using NMP for other fluorinated acrylates like OFPA. The "grafting from" approach using NMP has also been employed to create graft copolymers, for example, by polymerizing butyl acrylate from an alkoxyamine-functionalized PVC backbone. rsc.org This versatility suggests that NMP is a viable strategy for producing well-defined OFPA-based homopolymers and copolymers.

Conventional Radical Polymerization Applications with OFPA

Conventional radical polymerization is a widely utilized method for synthesizing a variety of polymers due to its tolerance of various functional groups and less stringent reaction conditions compared to ionic polymerization methods. mdpi.comlibretexts.org This technique typically involves three main stages: initiation, propagation, and termination. cmu.edu The process is initiated by the decomposition of a radical initiator, such as an azo compound or a peroxide, to generate free radicals. cmu.edunumberanalytics.com These radicals then react with monomer units to create growing polymer chains in the propagation step. Termination occurs when two growing radical chains combine or disproportionate. cmu.edu

While much of the recent research on 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA) has focused on controlled radical polymerization techniques to achieve well-defined architectures, conventional radical polymerization remains a viable method for producing poly(OFPA) and its copolymers. Standard initiators like 2,2′-Azobisisobutyronitrile (AIBN) are effective for initiating the polymerization of fluorinated acrylates and methacrylates. acs.orgresearchgate.net

A specific application of this method is in the synthesis of copolymers. For instance, copolymers of styrene (B11656) and 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA), a structurally similar monomer to OFPA, have been synthesized via dispersed-phase polymerization in supercritical carbon dioxide using AIBN as the initiator. acs.orgnih.gov In this process, the initiator and monomers are soluble in the reaction medium, but the resulting copolymer is not. acs.org The study investigated the effects of varying monomer-to-monomer ratios and initiator concentrations on the properties of the resulting copolymer. acs.orgnih.gov Such copolymerizations are valuable for tailoring the final properties of the material, combining the characteristics of the fluorinated monomer with those of a non-fluorinated monomer like styrene.

Below is a table summarizing typical experimental conditions for the AIBN-initiated copolymerization of a fluorinated acrylate with a non-fluorinated monomer in a supercritical fluid medium.

| Parameter | Condition Range | Reference |

|---|---|---|

| Monomer Ratio (Styrene:OFPMA) | 40:1 to 20:1 | acs.orgnih.gov |

| Initiator (AIBN) Concentration | 1.0 to 3.0 wt % (relative to monomers) | acs.orgnih.gov |

| Reaction Medium | Supercritical Carbon Dioxide (scCO₂) | acs.orgnih.gov |

| Polymerization Type | Dispersed-Phase | acs.orgnih.gov |

Dispersion Polymerization in Supercritical Carbon Dioxide Media

Dispersion polymerization is a heterogeneous polymerization technique where the monomer and initiator are initially soluble in the reaction medium, but the polymer formed is insoluble and precipitates out as it grows. cmu.edu To prevent coagulation and obtain stable, discrete polymer particles, a stabilizer is added to the system. cmu.edu Supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign alternative to traditional organic solvents for dispersion polymerization. liverpool.ac.ukresearchgate.net

The synthesis of polymers based on OFPA is well-suited to dispersion polymerization in scCO₂. This is because while many monomers, including OFPA, and common radical initiators like AIBN are soluble in scCO₂, the resulting fluorinated polymers are typically insoluble under the same conditions. cmu.eduliverpool.ac.uk This solubility difference is the fundamental requirement for a successful dispersion polymerization. The process yields a fine, dry polymer powder upon depressurization of the reactor, which simplifies downstream processing by eliminating the need for solvent removal and drying steps. researchgate.netrsc.org

The polymerization begins as a homogeneous solution of OFPA and an initiator in scCO₂. cmu.edu Once initiated, the growing poly(OFPA) chains reach a critical molecular weight at which they are no longer soluble in the scCO₂ and phase separate, forming primary particles. cmu.edu These particles are then stabilized by an amphiphilic stabilizer that adsorbs onto their surface, preventing aggregation and allowing the polymerization to continue within the swollen particles. liverpool.ac.uk

Phase Behavior of OFPA and its Derivatives in Supercritical CO₂

Understanding the phase behavior of monomers, polymers, and stabilizers in scCO₂ is critical for designing successful dispersion polymerizations. The solubility of a substance in scCO₂ is highly dependent on the temperature and pressure, which together determine the fluid's density and solvating power. mdpi.com

For a dispersion polymerization to occur, the system must be operated under conditions where the monomer (OFPA) is soluble, but the polymer (poly(OFPA)) is not. The boundary between the one-phase (soluble) and two-phase (insoluble) regions is known as the cloud point. mdpi.comosti.gov For a given polymer concentration, the cloud point is the pressure at which the mixture becomes cloudy or turbid upon isothermal decompression or isobaric heating.

Studies on fluorinated polyacrylates in scCO₂ show that the cloud point pressure generally increases with increasing temperature at a constant polymer concentration. mdpi.comnih.govresearchgate.net This means that at higher temperatures, a higher pressure (and thus higher CO₂ density) is required to maintain the polymer in a single phase. The addition of a co-solvent can significantly alter this behavior. For instance, adding toluene (B28343) as a cosolvent to a solution of poly(2,2,2-trifluoroethyl methacrylate) (poly(TFEMA)) in scCO₂ has been shown to significantly lower the cloud point pressure. mdpi.comnih.govresearchgate.net

The phase behavior of copolymers of OFPMA and styrene has been studied in various supercritical fluids. nih.gov In scCO₂, these copolymers exhibit complex phase behavior, which can be categorized as either Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) behavior. UCST is characterized by phase separation upon cooling, while LCST is characterized by phase separation upon heating. nih.gov The specific behavior depends on the copolymer composition and the nature of the supercritical solvent. nih.gov

The following table presents representative cloud point data for a fluorinated polymer, poly(TFEMA), in scCO₂ as a function of temperature, illustrating the typical phase behavior.

| Temperature (°C) | Cloud Point Pressure (MPa) for 3 wt% poly(TFEMA) in neat scCO₂ | Reference |

|---|---|---|

| 31.5 | 14.89 | mdpi.comresearchgate.net |

| 35.0 | 16.52 | mdpi.comresearchgate.net |

| 40.0 | 19.05 | mdpi.comresearchgate.net |

| 45.0 | 21.68 | mdpi.comresearchgate.net |

| 50.0 | 24.32 | mdpi.comresearchgate.net |

Role of Stabilizers in Dispersion Polymerization

Stabilizers are a crucial component in dispersion polymerization, as they prevent the aggregation of the newly formed, insoluble polymer particles. cmu.eduliverpool.ac.uk In the context of scCO₂, an effective stabilizer must be amphiphilic, possessing a "CO₂-philic" segment that is soluble in the supercritical fluid and a "CO₂-phobic" or "polymer-philic" segment that anchors to the surface of the growing polymer particle. liverpool.ac.ukacs.org

The CO₂-philic part of the stabilizer extends into the continuous scCO₂ phase, providing a steric barrier that prevents particles from coalescing. liverpool.ac.uk For the polymerization of fluorinated acrylates like OFPA, the most successful stabilizers are themselves fluoropolymers or silicone-based polymers, as these two classes of materials exhibit the highest solubility in scCO₂. liverpool.ac.uk

The design of the stabilizer's molecular architecture is critical to its performance. Studies on the dispersion polymerization of methyl methacrylate (MMA) in scCO₂ have shown that the nature of the anchor group is very important. acs.orgresearchgate.net For example, stabilizers consisting of a CO₂-philic perfluoropolyether (PFPE) tail and various PMMA-philic anchor groups have been investigated. acs.orgresearchgate.net It was found that incorporating even a small, effective anchor group significantly improved the polymer yield, molecular weight, and particle morphology compared to a simple PFPE-alcohol. acs.orgresearchgate.net

Copolymers can also be designed to act as effective stabilizers. For example, copolymers of OFPMA and dimethylaminoethyl methacrylate (DMAEMA) have been shown to be excellent stabilizers for the dispersion polymerization of MMA in scCO₂, where the OFPMA segments provide the CO₂-philic character. acs.org This demonstrates that a polymer derived from OFPA itself can be incorporated into a stabilizer structure for polymerizations in scCO₂. The balance between the CO₂-philic and the anchor segments, known as the anchor-soluble balance, is a key parameter in designing efficient stabilizers. acs.org

Copolymerization Studies and Polymer Architecture Control

Reactivity Ratios and Copolymer Compositional Control

The composition and microstructure of a copolymer are dictated by the relative reactivities of the comonomers, which are quantified by reactivity ratios (r). These ratios are crucial for predicting the copolymer composition and for controlling the final properties of the polymer.

Fineman-Ross and Kelen-Tudos Models for Reactivity Ratio Determination

The Fineman-Ross and Kelen-Tudos methods are two well-established linear graphical techniques used to determine monomer reactivity ratios from experimental copolymerization data. publish.csiro.auresearchgate.net These models are foundational in polymer chemistry for understanding how different monomers incorporate into a growing polymer chain. researchgate.net

The Fineman-Ross equation provides a linear relationship from which the reactivity ratios can be determined from the slope and intercept of a plot derived from the monomer feed and copolymer composition data. publish.csiro.au The Kelen-Tudos method is a refinement of the Fineman-Ross model, introducing an arbitrary constant to provide a more even distribution of data points, thereby improving the accuracy of the determined reactivity ratios. publish.csiro.au

In the context of 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (B77674), researchers have utilized these models to characterize its copolymerization with various functional monomers. For instance, in studies of the copolymerization of OFPA with glycidyl (B131873) methacrylate (B99206) (GMA) and other fluorinated monomers, the Fineman-Ross and Kelen-Tudos methods were employed to determine the reactivity ratios, providing essential data for controlling the synthesis of copolymers with desired microstructures. researchgate.net

Method of Least Squares for Reactivity Ratio Calculation

Beyond graphical methods, the method of least squares offers a computational approach to determine reactivity ratios. researchgate.net This statistical method minimizes the sum of the squares of the differences between the observed and predicted copolymer compositions, providing a more objective and often more accurate estimation of reactivity ratios, especially when dealing with experimental data that may have some scatter. researchgate.net Linear least-squares methods are often applied to the differential copolymerization equation and can be used in an iterative fashion, particularly when dealing with data from high conversion polymerizations. researchgate.net

Copolymerization with Hydrophilic Monomers

The combination of the hydrophobic, fluorinated OFPA with hydrophilic monomers opens pathways to creating amphiphilic copolymers. These materials are of great interest for applications such as surfactants, coatings, and drug delivery systems, as they can self-assemble into various morphologies.

OFPA-Acrylic Acid Copolymers and Their Microstructure

The copolymerization of 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate with acrylic acid (AA) has been a subject of study, particularly using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the synthesis of copolymers with varying microstructures, including block, gradient, or statistical arrangements of the monomer units. researchgate.net

OFPA-tert-Butyl Acrylate Copolymers

OFPA-Glycidyl Methacrylate Copolymerization

The copolymerization of this compound with glycidyl methacrylate (GMA) has been investigated, with reactivity ratios determined using the Fineman-Ross and Kelen-Tudos methods. researchgate.net The presence of the reactive epoxy group in the GMA units allows for further modification of the resulting copolymers, enabling the creation of functional materials that combine the properties of a surfactant with those of a water repellent, for example. researchgate.net The use of a polymeric RAFT agent in the copolymerization of OFPA and GMA can lead to a preferential solvation effect, resulting in a copolymer with a gradient microstructure at higher conversions. researchgate.net

Copolymerization with Other Fluorinated (Meth)acrylates

The copolymerization of this compound (OFPA) with other fluorinated monomers is a key strategy for tailoring the properties of the resulting polymers. By incorporating different fluorinated side chains, researchers can fine-tune characteristics such as surface energy, thermal stability, and solubility.

Investigations with Hexafluoroisopropyl Acrylate

Studies into the copolymerization of OFPA with 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) have been conducted to explore the synthesis of amphiphilic copolymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized to create narrow-dispersed copolymers of fluoroalkyl acrylates, including OFPA and 2,2,3,4,4,4-hexafluorobutylacrylate, with acrylic acid. researchgate.net While direct copolymerization studies between OFPA and HFIPA are not extensively detailed in the provided research, the synthesis of block copolymers involving HFIPA and other monomers has been investigated, suggesting a pathway for creating complex architectures. researchgate.netrsc.org The RAFT polymerization of HFIPA has been shown to proceed in a controlled manner, yielding polymers with low dispersity values (Đ = 1.09–1.3). researchgate.net

Studies with Heptafluorobutyl Acrylate

Research has been conducted on the copolymerization of 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) with non-fluorinated monomers like butyl acrylate using RAFT polymerization. researchgate.net These studies provide insights into the reactivity ratios of HFBA (rHFBA = 0.65) and butyl acrylate (rBA = 0.83). researchgate.net While direct copolymerization of OFPA with HFBA is not the primary focus of these specific studies, the successful application of RAFT polymerization for creating well-controlled fluorinated copolymers indicates the feasibility of such a synthesis. researchgate.net The synthesis of block copolymers containing HFBA further demonstrates the versatility of this monomer in creating structured polymers. researchgate.netrsc.org

Copolymerization with Octafluoropentyl Methacrylate (OFPMA)

The copolymerization of styrene (B11656) with 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA) has been successfully carried out in supercritical carbon dioxide (sc-CO₂). acs.org This dispersed-phase polymerization allows for the synthesis of p(styrene-co-OFPMA) copolymers. acs.org By varying the monomer feed ratios and initiator concentrations, the chemical and physical properties of the resulting copolymers can be controlled. acs.org This work highlights the utility of OFPMA in creating fluorinated copolymers, a principle that can be extended to its copolymerization with its acrylate analogue, OFPA, to create polymers with a high density of fluorinated side chains.

Table 1: Dispersion Polymerization of Styrene and OFPMA in sc-CO₂

| Styrene:OFPMA Ratio | Initiator (AIBN) wt% | Stabilizer (P(HDFDMA)) wt% |

|---|---|---|

| 40:1 | 1.0, 2.0, 4.0 | 15 |

| 30:1 | 1.0, 2.0, 4.0 | 15 |

| 20:1 | 1.0, 2.0, 4.0 | 15 |

Data sourced from a study on the phase behavior of p(styrene-co-OFPMA) mixtures. acs.org

Integration of OFPA with Varied Fluorinated Acrylate Chain Lengths

The integration of fluorinated acrylates with different side-chain lengths, including OFPA, into copolymers is a strategy to manipulate polymer properties. Research indicates that both long and short fluorinated side chains can be incorporated, though their effect on thermal stability may be minimal. researchgate.net The properties of copolymers made from fluorinated (meth)acrylates with short side chains can be modified by those with long side chains; however, this area remains relatively unexplored. researchgate.net The synthesis of novel fluorinated polymers with short perfluorobutyl side chains has been a focus, driven by environmental considerations to replace long-chain perfluoroalkyl substances. acs.org These studies emphasize the importance of side-chain structure on the final properties, such as surface energy and water/oil repellency. acs.org

Copolymerization with Styrene and Other Vinyl Monomers

The versatility of OFPA is further demonstrated through its copolymerization with non-fluorinated vinyl monomers. A key example is the RAFT copolymerization of OFPA with vinyl acetate (B1210297) (VA). fluorine1.ruresearchgate.net This process allows for the creation of amphiphilic copolymers. The high reactivity of the radicals formed during vinyl acetate polymerization presents challenges, but the use of xanthates as RAFT agents has proven effective. fluorine1.ru Additionally, the copolymerization of OFPA with N-vinylpyrrolidone has been investigated, expanding the range of functional copolymers that can be synthesized from this fluorinated acrylate. fluorine1.ru

Synthesis and Characterization of Block Copolymers

The synthesis of block copolymers containing OFPA allows for the creation of materials with well-defined, nanostructured domains, leading to unique properties. Reversible-deactivation radical polymerization (RDRP) methods, particularly RAFT polymerization, are instrumental in synthesizing these complex architectures. fluorine1.rumdpi.com

Amphiphilic block copolymers have been synthesized using OFPA and acrylic acid via RAFT polymerization. fluorine1.ru The process involves using a macro-RAFT agent to initiate the polymerization of the second block, a technique that allows for the creation of diblock and triblock copolymers. mdpi.comcmu.edu For instance, a poly(acrylic acid) macro-RAFT agent can be chain-extended with a mixture of n-butyl acrylate and a fluoroalkyl acrylate like OFPA to form triblock copolymers. rsc.org The characterization of these block copolymers confirms their well-defined structure, with distinct blocks of hydrophilic and hydrophobic (fluorinated) segments. fluorine1.rumdpi.com The ability to create such structures opens up applications in areas like surface modification and drug delivery. rsc.orgmdpi.com

Table 2: Examples of Block Copolymers Synthesized via RAFT Polymerization

| Block Copolymer Architecture | Monomers | Polymerization Method |

|---|---|---|

| Diblock | 2,2,2,-trifluoroethyl acrylate (TFEA), Poly(ethylene oxide) | RAFT |

| Triblock | Acrylic Acid, n-Butyl Acrylate, 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) | RAFT |

| Diblock | 2,2,2-trifluoroethyl methacrylate (TFEMA), 4-vinyl pyridine (B92270) (VP) | RAFT |

This table summarizes various block copolymer architectures synthesized using fluorinated monomers and RAFT polymerization, as described in the literature. fluorine1.rursc.orgmdpi.com

Amphiphilic Block Copolymers for Self-Assembly

Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble into various ordered nanostructures in selective solvents. mdpi.comnih.govnih.gov The inclusion of OFPA as a monomer for the hydrophobic block imparts a strong driving force for this self-assembly due to the high hydrophobicity of the fluorinated alkyl chain.

Researchers have synthesized amphiphilic copolymers based on OFPA and acrylic acid using reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net This controlled radical polymerization technique allows for the synthesis of well-defined block copolymers with predictable molecular weights and low dispersity. The resulting copolymers of acrylic acid and OFPA exhibit amphiphilic properties and their aggregation behavior can be studied at the air/water interface. researchgate.net The structure of these copolymers influences the formation of monomolecular films, which can be analyzed using techniques such as atomic force microscopy. researchgate.net

The self-assembly of these amphiphilic block copolymers is influenced by several factors, including the chain microstructure, the proportion of acrylic acid in the copolymer, and the pH of the surrounding medium. researchgate.net These factors affect the isotherm curves of the Langmuir monolayers formed by the copolymers. researchgate.net

Table 1: Synthesis and Self-Assembly of OFPA-based Amphiphilic Copolymers

Copolymer System Synthesis Method Key Findings Reference Poly(this compound)-b-poly(acrylic acid) Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Demonstrated controlled synthesis and self-assembly at the air/water interface. The microstructure, acrylic acid content, and subphase pH were shown to influence the isotherm curves of the resulting monomolecular films. mdpi.com

Multi-block Terpolymers and Their Synthesis

The synthesis of multi-block terpolymers introduces a higher level of complexity and functionality into the polymer architecture. These polymers, consisting of three different monomer units arranged in multiple blocks, can exhibit sophisticated self-assembly behaviors and combine a wider range of properties. While specific examples of multi-block terpolymers containing OFPA are not extensively detailed in the provided search results, the synthesis of such polymers can be achieved through controlled radical polymerization techniques like RAFT. nih.gov

The general strategy for synthesizing multi-block copolymers involves the sequential addition of different monomers to a living polymer chain. uhasselt.be For a terpolymer incorporating OFPA, one could envision a synthetic route starting with the polymerization of a first monomer, followed by the addition of OFPA to form a diblock copolymer, and finally, the addition of a third monomer to create the triblock or multi-block structure. The use of RAFT polymerization is particularly advantageous as it allows for high monomer conversions at each step while maintaining the living character of the polymer chain, which is crucial for the successful formation of well-defined multi-block architectures. nih.gov The synthesis of ABA triblock copolymers, for instance, has been successfully achieved via two-step RAFT emulsion polymerization for other fluorinated acrylates. semanticscholar.orgrsc.org

Graft Polymerization Techniques

Graft polymerization is a powerful method for modifying the surface properties of materials without altering their bulk characteristics. nih.govresearchgate.netdntb.gov.uafrontiersin.org This technique involves the covalent bonding of polymer chains onto a substrate, which can be another polymer or an inorganic material.

Grafting onto Polymer Surfaces

The "grafting from" approach, where polymerization is initiated from active sites on the substrate surface, is a common method for creating a dense layer of grafted polymer chains. umons.ac.be This can be achieved by first immobilizing an initiator on the polymer surface, from which the grafting of OFPA can proceed. This method allows for the creation of surfaces with low surface energy, leading to hydrophobic and oleophobic properties.

Another approach is the "grafting to" method, which involves attaching pre-synthesized polymer chains with reactive end groups to the substrate. umons.ac.be For example, poly(pentafluorophenyl acrylate) has been directly grafted onto oxide surfaces through the coupling of its reactive ester groups with surface silanol (B1196071) groups. researchgate.netrsc.orgnih.gov A similar strategy could be employed with polymers of OFPA that have been functionalized with appropriate reactive end groups.

Surface modification through grafting can impart a range of desirable properties, including biocompatibility, altered wettability, and reduced friction. nih.gov The choice of grafting technique depends on the desired density of the grafted chains and the nature of the substrate material.

Direct Grafting onto Fabric Substrates

The direct grafting of polymers onto fabric substrates is a widely used method to impart new functionalities such as water repellency, stain resistance, and antimicrobial properties. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net For imparting hydrophobicity, OFPA is an excellent candidate monomer due to its fluorinated structure.

Graft polymerization of fluoroalkyl methacrylates onto cotton fabric has been demonstrated using atom transfer radical polymerization (ATRP). researchgate.net In this process, an anchor layer, such as poly(glycidyl methacrylate), is first applied to the fabric, followed by the attachment of an ATRP initiator. The subsequent polymerization of the fluorinated monomer from the surface results in a durable superhydrophobic coating. researchgate.net This approach ensures that the hydrophobic polymer chains are covalently bound to the fabric, leading to excellent durability against washing and prolonged contact with solvents. researchgate.net

Radiation-induced graft polymerization is another effective method for modifying fabric surfaces. nih.gov This technique utilizes high-energy radiation, such as gamma rays, to create radical sites on the fabric backbone, which then initiate the polymerization of the desired monomer. This method can be performed in an organic solvent-free process, making it an environmentally friendly option. nih.gov

Table 2: Techniques for Grafting onto Fabric Substrates ```html

| Grafting Technique | Substrate | Monomer/Polymer | Key Outcome | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Cotton Cloth | Fluoroalkyl methacrylates | Creation of a superhydrophobic surface with stability against aqueous media and organic solvents. | |

| Radiation-Induced Grafting | Nonwoven Fabric | Glycidyl methacrylate (followed by functionalization) | Preparation of chelating fabrics in an organic solvent-free process. |

### Table of Compounds

Compound Name This compound Acrylic acid Poly(pentafluorophenyl acrylate) Silanol Fluoroalkyl methacrylates Poly(glycidyl methacrylate) Glycidyl methacrylate

Macromolecular Characterization and Morphological Analysis

Molecular Weight and Polydispersity Determination

Determining the molecular weight (MW) and polydispersity index (PDI) is fundamental to predicting a polymer's physical properties, such as viscosity and mechanical strength.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful liquid chromatography technique used to separate polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. researchgate.net As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first. Smaller molecules penetrate the pores to varying extents and therefore have a longer path, causing them to elute later. researchgate.net

For poly(2,2,3,3,4,4,5,5-octafluoropentyl acrylate), SEC is employed to determine key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). casaxps.com The choice of solvent (eluent) is critical, with solvents like tetrahydrofuran (B95107) (THF) often being suitable for polyacrylates. researchgate.net The system is calibrated using polymer standards with known molecular weights, such as polystyrene or polymethyl methacrylate (B99206), to generate a calibration curve from which the molecular weight of the sample can be determined. researchgate.net

Table 1: Illustrative SEC Data for Poly(this compound)

| Parameter | Symbol | Description | Typical Value |

|---|---|---|---|

| Number-Average Molecular Weight | Mₙ (Da) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 25,000 |

| Weight-Average Molecular Weight | Mₙ (Da) | An average that accounts for the contribution of larger, heavier polymer chains. | 35,000 |

| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. | 1.4 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the precise mass determination of large molecules like polymers with minimal fragmentation. acs.orgnumberanalytics.com This method is particularly invaluable for confirming the identity and integrity of polymer end-groups, which are crucial as they often originate from the initiator and chain transfer agents used during polymerization. acs.orgcaltech.edu

In this technique, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase. The mass-to-charge ratio of these ions is then determined by their time-of-flight to a detector. numberanalytics.com The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer), typically differing by the mass of a single monomer repeat unit. acs.org

The analysis of fluorinated polymers like poly(this compound) by MALDI-TOF MS can be challenging due to their poor solubility in common solvents. casaxps.com Specialized fluorinated matrices and solvents may be required to achieve good spectral resolution and prevent polymer aggregation. casaxps.com The high resolution of MALDI-TOF MS allows for the calculation of the mass of the end-groups by subtracting the mass of the repeating monomer units from the total mass of an oligomer peak. numberanalytics.com

The theoretical mass of a polymer chain can be calculated using the following formula:

M = (n × MRU) + MEG1 + MEG2 + Mion

Where:

M is the observed mass of the oligomer ion.

n is the degree of polymerization.

MRU is the mass of the repeating monomer unit (286.12 Da for this compound). mdpi.com

MEG1 and MEG2 are the masses of the two end-groups.

Mion is the mass of the cationizing agent (e.g., Na⁺).

By identifying the mass series in the spectrum, the sum of the end-group masses can be accurately determined, confirming the outcome of the polymerization reaction. numberanalytics.com

Spectroscopic Investigations of Polymer Structure

Spectroscopic methods are essential for elucidating the chemical structure of the polymer, confirming the successful incorporation of the monomer units, and analyzing surface chemistry.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation and creating a unique spectral fingerprint. For poly(this compound), FTIR is used to confirm its synthesis by identifying the characteristic absorption bands of its constituent groups.

The spectrum of this polymer is dominated by several key features. The strong absorption band from the carbonyl (C=O) stretch of the acrylate's ester group is one of the most prominent peaks. mdpi.com Additionally, the presence of the long fluorinated side chain is confirmed by intense absorption bands in the fingerprint region, which are characteristic of C-F bond stretching. acs.orgcaltech.edu The disappearance of the C=C double bond absorption band from the acrylate (B77674) monomer (typically around 1637 cm⁻¹) indicates successful polymerization. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2960 | C-H Stretching | Polymer Backbone (-CH₂, -CH-) |

| ~1740 | C=O Stretching | Ester Carbonyl |

| ~1450 | C-H Bending | Polymer Backbone (-CH₂-) |

| ~1240 - 1100 | C-F Stretching | Fluoroalkyl Side Chain (-CF₂-) |

| ~1165 | C-O-C Stretching | Ester Linkage |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural elucidation of polymers. numberanalytics.com It provides information on the local chemical environment of specific nuclei, such as ¹H (proton) and ¹⁹F. For poly(this compound), both ¹H NMR and ¹⁹F NMR are essential for a complete structural confirmation.

¹H NMR: The proton NMR spectrum is used to verify the structure of the acrylate backbone and the non-fluorinated parts of the side chain. The spectrum typically shows broad signals characteristic of polymers. Key resonances include those from the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone, as well as the -O-CH₂- protons of the ester group and the terminal -CHF₂ proton of the fluorinated tail. The disappearance of the sharp vinyl proton signals from the monomer (typically between 5.8-6.4 ppm) confirms that polymerization has occurred. researchgate.net

¹⁹F NMR: Given the high fluorine content of the polymer, ¹⁹F NMR is particularly informative. caltech.edu It provides distinct signals for the fluorine nuclei in different chemical environments along the pentyl chain (-CF₂- and -CHF₂). The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals, confirming the structure of the fluorinated side chain. casaxps.commdpi.com The complex splitting patterns can also provide information about the polymer's stereochemistry.

Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shifts (δ) for Poly(this compound)

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH ₂- (Backbone) | 1.5 - 2.1 |

| ¹H | -CH - (Backbone) | 2.2 - 2.7 |

| ¹H | -O-CH ₂- | ~4.4 |

| ¹H | -CH F₂ | 5.9 - 6.4 (triplet) |

| ¹⁹F | -CF ₂-CH₂- | ~ -124 |

| ¹⁹F | -CF ₂-CF₂- | ~ -130 |

| ¹⁹F | -CF ₂-CHF₂ | ~ -138 |

| ¹⁹F | -CHF ₂ | ~ -145 |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. caltech.edumdpi.com This is particularly relevant for fluoropolymers, as their low surface energy properties are dictated by the composition of the outermost atomic layers.

In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its specific chemical environment (oxidation state and bonding). researchgate.net For poly(this compound), a survey scan would identify the presence of Carbon (C), Oxygen (O), and Fluorine (F).

High-resolution scans of the C1s region are particularly insightful. The C1s signal can be deconvoluted into multiple component peaks, each corresponding to a different carbon bonding environment. The high electronegativity of fluorine induces a significant chemical shift in the binding energy of adjacent carbon atoms. This allows for the clear differentiation of carbons in the polymer backbone (C-C, C-H), the ester group (C-O, O-C=O), and the highly fluorinated side chain (C-F₂, C-HF₂). acs.org The relative areas of these peaks can be used to confirm that the surface composition is consistent with the polymer's bulk structure.

Table 4: Typical Binding Energies from XPS Analysis of Fluorinated Polyacrylates

| Core Level | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| F1s | C-F | ~689.0 |

| O1s | C=O | ~533.5 |

| O1s | C-O -C | ~532.0 |

| C1s | -C F₂- | ~291.0 |

| C1s | -C HF₂ | ~289.0 |

| C1s | O-C =O | ~288.5 |

| C1s | C -O | ~286.5 |

| C1s | C -C, C -H | ~285.0 |

Thermal Transitions and Crystallinity Studies

The thermal properties of POFPA, including its phase transitions and stability, are fundamental to understanding its behavior under various temperature regimes. These characteristics are investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide insights into the polymer's glass transition temperature (Tg), melting temperature (Tm), and decomposition profile.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a powerful thermo-analytical technique used to study the thermal transitions of polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key transitions such as the glass transition, crystallization, and melting. For amorphous polymers, the glass transition temperature (Tg) marks the shift from a rigid, glassy state to a more flexible, rubbery state. In semi-crystalline polymers, both a Tg and a melting temperature (Tm) are observed.

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

|---|---|---|

| Poly(methyl acrylate) | 10 | - |

| Poly(ethyl acrylate) | -24 | - |

| Poly(butyl acrylate) | -54 | - |

| Poly(methyl methacrylate) | 105 | - |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is utilized to determine the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. The resulting data provides information on decomposition temperatures and the presence of volatile components.

Specific TGA data for poly(this compound) is not widely published. However, studies on similar fluorinated polyacrylates indicate that their thermal stability is influenced by the length and structure of the fluorinated side chains. Generally, fluorinated polymers exhibit high thermal stability due to the strength of the carbon-fluorine bond. The thermal degradation of polyacrylates can proceed through various mechanisms, including random main-chain scission and side-chain reactions. For fluorinated polyacrylates, the major degradation products can include the monomer, dimer, and other fragments.

The following table illustrates a hypothetical thermal decomposition profile for a generic fluorinated polyacrylate, based on typical TGA data for such materials.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage |

|---|---|---|

| 25 - 200 | ~1-2 | Loss of volatiles/moisture |

| 200 - 350 | ~10-20 | Initial decomposition |

| 350 - 500 | ~70-80 | Major decomposition |

| >500 | ~5-10 | Char residue |

Analysis of Crystalline Phase Changes in Poly(octafluoropentyl acrylate)

The crystalline structure of poly(octafluoropentyl acrylate) is a key factor influencing its properties, including its potential for ferroelectricity. Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the different crystalline phases present in the polymer. The FTIR spectrum of POFPA reveals characteristic absorption bands that correspond to specific vibrational modes of the polymer chains, allowing for the identification of α, β, and γ crystalline phases. researchgate.net

The α-phase is generally considered non-polar, while the β and γ phases exhibit polar characteristics, which are essential for ferroelectric behavior. The relative amounts of these phases can be influenced by the processing conditions of the polymer film, such as casting and thermal treatments.

Key FTIR bands used to identify the crystalline phases in POFPA include:

α-phase (non-polar): Characterized by specific vibrational bands.

β-phase (polar): Associated with bands indicating an all-trans (TTTT) conformation of the polymer backbone.

γ-phase (polar): Identified by its unique vibrational signatures. researchgate.net

Influence of Thermal Treatments on Ferroelectric Crystalline Phases

Thermal treatments, such as annealing, melt-quenching, and slow cooling, can significantly influence the crystalline structure and, consequently, the ferroelectric properties of poly(octafluoropentyl acrylate). researchgate.net By subjecting the polymer to specific temperature profiles, it is possible to promote the formation of desired crystalline phases.

Annealing: Heating the polymer to a temperature below its melting point can induce a transition from the non-polar α-phase to the polar β-phase, thereby enhancing the ferroelectric properties.

Melt-Quenching: Rapidly cooling the polymer from its molten state can also influence the crystalline morphology.

Melt-Slow Cooling: A slow cooling process from the melt can lead to the crystallization of predominantly the α-form. researchgate.net

Studies have shown that by carefully controlling the thermal treatment conditions, it is possible to maximize the content of the ferroelectric crystalline phases in POFPA films, which is crucial for their application in organic electronic devices. researchgate.net

Microstructural Characterization

The surface and internal microstructure of POFPA films play a significant role in their performance. Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography and aggregation behavior of the polymer at the nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography and Aggregation Behavior

Atomic Force Microscopy provides detailed three-dimensional images of a material's surface by scanning a sharp tip over the sample. This technique is invaluable for assessing surface roughness, identifying morphological features, and understanding the aggregation behavior of polymer chains.

For fluorinated acrylate polymers like POFPA, the surface properties are of particular interest due to their potential for creating low-energy, hydrophobic, and oleophobic surfaces. The arrangement of the fluorinated side chains at the surface can lead to the formation of ordered structures and aggregates, which influence the macroscopic properties of the film.

While specific AFM studies on the aggregation behavior of poly(this compound) are limited, research on similar fluorinated polymers has shown that they can form various surface morphologies, including wormlike, porous, and reticulate structures, depending on the preparation conditions. researchgate.net The aggregation of these polymers at interfaces is a key factor in determining their surface energy and wetting characteristics.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymeric materials. In the context of polymers incorporating this compound (OFPA), SEM provides crucial insights into the structures formed during polymerization and self-assembly processes. The morphology of these polymers is a key determinant of their macroscopic properties and performance in various applications.

When analyzing copolymers containing OFPA, SEM can reveal distinct phase-separated structures. For instance, in Langmuir-Blodgett films, which are formed by transferring monomolecular layers from a liquid subphase onto a solid substrate, copolymers of OFPA have been observed to form circular micelles. researchgate.net These micelles consist of a hydrophobic core, rich in the fluorinated OFPA segments, and a hydrophilic corona.

The morphology of polymer networks can be directly influenced by the concentration of the constituent monomers. Studies on similar polymer systems have shown that as the polymer content increases, the resulting polymer network becomes denser. mdpi.com For liquid crystal-polymer composites, SEM has been employed to track the evolution of morphology with increasing polymer fraction, showing a transition from a polymer network to a sponge-like structure, and eventually to a "Swiss cheese" morphology with isolated liquid crystal domains. researchgate.net The size and distribution of voids or pores within the polymer matrix, which are critical for properties like light scattering, can be quantified from SEM images. researchgate.net

The insights gained from SEM imaging are vital for establishing structure-property relationships. For example, a denser polymer network can impose a higher anchoring force on liquid crystal molecules in a composite, leading to changes in electro-optical properties. mdpi.com By systematically varying composition and observing the resultant morphology with SEM, researchers can tailor the polymer structure to achieve desired material characteristics.

Investigation of Chain Microstructure in Copolymers

The microstructure of a copolymer—defined by the sequence distribution of its different monomer units along the polymer chain—profoundly influences its physical and chemical properties. For copolymers containing this compound (OFPA), understanding the chain microstructure is essential for controlling their behavior, particularly for amphiphilic copolymers where the arrangement of hydrophobic (OFPA) and hydrophilic units is critical.

The synthesis method is a primary tool for controlling copolymer microstructure. For copolymers of OFPA and acrylic acid, different microstructures can be achieved through methods such as block copolymerization, random copolymerization of the two monomers, or by chemical modification of a precursor polymer (e.g., copolymer of tert-butyl acrylate and OFPA followed by hydrolysis). researchgate.net

A key aspect of characterizing copolymer microstructure is the determination of monomer reactivity ratios. These ratios describe the relative tendency of a growing polymer chain to add a monomer of the same species versus a monomer of the other species. The Fineman-Ross and Kelen-Tudos models are commonly used methods to calculate these reactivity ratios from copolymerization data. researchgate.netresearchgate.net For the copolymerization of OFPA with N-vinylpyrrolidone (NVP), the reactivity ratios were determined, confirming that the copolymerization proceeds in a controlled manner. researchgate.net Similarly, these ratios were calculated for the copolymerization of OFPA and acrylic acid. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the sequence of monomer units (e.g., triads, pentads) within the polymer chain, which offers a more in-depth view of the microstructure than reactivity ratios alone. ismar.orgosti.gov

The relationship between the synthesis conditions, the resulting chain microstructure, and the final properties of the OFPA-containing copolymers is a central theme in their research and development. osti.gov

| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Analysis Method |

| OFPA-co-NVP | N-vinylpyrrolidone (NVP) | This compound (OFPA) | 0.23 ± 0.03 | 3.5 ± 0.2 | Fineman-Ross |

| OFPA-co-NVP | N-vinylpyrrolidone (NVP) | This compound (OFPA) | 0.22 ± 0.02 | 3.4 ± 0.1 | Kelen-Tudos |

| OFPA-co-AA | Acrylic Acid (AA) | This compound (OFPA) | 0.45 ± 0.04 | 0.85 ± 0.05 | Fineman-Ross |

| OFPA-co-AA | Acrylic Acid (AA) | This compound (OFPA) | 0.44 ± 0.03 | 0.84 ± 0.04 | Kelen-Tudos |

Aggregation and Self-Assembly Behavior of Amphiphilic Copolymers

Amphiphilic copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can spontaneously self-assemble into ordered nanostructures in a selective solvent, such as water. mdpi.com Copolymers of the highly hydrophobic this compound (OFPA) with a hydrophilic monomer like acrylic acid or N-vinylpyrrolidone exhibit this behavior, forming aggregates such as micelles or vesicles. researchgate.netresearchgate.net

The aggregation process is driven by the tendency of the system to minimize the unfavorable interactions between the hydrophobic blocks and the aqueous environment. mdpi.com In water, the hydrophobic OFPA segments collapse to form the core of the aggregate, while the hydrophilic segments form a protective outer shell or corona, which remains in contact with the water. researchgate.net

The specific morphology of the resulting aggregates is influenced by several factors:

Chain Microstructure : The arrangement of the hydrophobic and hydrophilic units along the polymer chain plays a critical role. Block copolymers, where the monomers are segregated into long sequences, often form more well-defined structures compared to random or statistical copolymers. researchgate.net

External Conditions : The aggregation behavior can be sensitive to environmental factors such as the pH and ionic strength of the aqueous solution. For copolymers containing acrylic acid, for example, changes in pH alter the charge on the carboxylic acid groups, which in turn affects the hydrophilic-hydrophobic balance and the resulting self-assembled structure. researchgate.netresearchgate.net

This ability to self-assemble into various structures makes these amphiphilic OFPA copolymers candidates for applications in areas like emulsification, rheology modification, and the encapsulation and delivery of active substances. researchgate.net

Langmuir Monolayer Technique for Interfacial Studies

The Langmuir monolayer technique is a highly effective method for studying the behavior of amphiphilic molecules at an interface, typically the air-water interface. This technique provides valuable information about the self-assembly, orientation, and packing of molecules in a two-dimensional environment. For amphiphilic copolymers of this compound (OFPA), it is used to define their aggregation behavior at interfaces. researchgate.net

In a typical experiment, a solution of the amphiphilic copolymer in a volatile solvent is spread onto the surface of an aqueous subphase in a Langmuir trough. As the solvent evaporates, a monomolecular film (monolayer) of the copolymer is formed. Movable barriers are then used to compress this monolayer, and the surface pressure (the reduction in the surface tension of the water) is measured as a function of the area per molecule. The resulting plot is known as a surface pressure-area (π-A) isotherm.

These isotherms reveal key information about the copolymer's behavior:

Molecular Area : The isotherm can be extrapolated to zero pressure to estimate the average area occupied by each macromolecule at the interface.

Compressibility : The slope of the isotherm indicates the compressibility of the monolayer, providing insight into its physical state (e.g., gas-like, liquid-like, or solid-like).

Collapse Pressure : The maximum pressure the monolayer can withstand before collapsing into a three-dimensional structure is known as the collapse pressure (π_max). This value is an indicator of the stability of the monolayer. nih.gov

Advanced Applications in Materials Science and Engineering

Development of High-Performance Polymer Materials

The synthesis of high-performance polymers often requires precise control over the polymerization process to achieve well-defined architectures and tailored properties. The use of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (B77674) in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been a subject of research. This method allows for the creation of polymers with specific molecular weights and low dispersity, which are critical for high-performance applications.

Fluorinated polymers, in general, are known for their exceptional thermal stability and chemical resistance due to the strength of the carbon-fluorine bond. While specific mechanical and thermal property data for homopolymers of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate are not extensively detailed in readily available literature, the typical properties of similar fluorinated polyacrylates suggest their potential for applications demanding high durability.

Table 1: Representative Thermal and Mechanical Properties of Fluorinated Acrylate Polymers

| Property | Representative Value Range |

| Glass Transition Temperature (Tg) | 50-100 °C |

| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C |

| Tensile Strength | 20-40 MPa |

| Elongation at Break | 5-20% |

| Note: This table presents typical values for fluorinated acrylate polymers and serves as an illustrative guide. Specific values for polymers of this compound may vary. |

Fabrication of Low Surface Energy Coatings and Adhesives

The presence of the octafluoropentyl group in this compound is instrumental in creating surfaces with very low surface energy. When this monomer is incorporated into a polymer and used as a coating, the fluorinated side chains tend to migrate to the surface, creating a microscopic layer that repels both water (hydrophobicity) and oils (oleophobicity). This property is highly sought after for applications such as anti-fouling coatings, self-cleaning surfaces, and stain-resistant finishes.